



Application Notes and Protocols: UCPH-101 in Glutamate Uptake Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission.[1][2] The EAAT family consists of five subtypes (EAAT1-5). EAAT1 (also known as GLAST) is predominantly expressed in glial cells and plays a significant role in clearing glutamate from the synaptic cleft.[2][3] Dysregulation of EAAT1 function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention.[1]

UCPH-101 is a potent and selective, non-substrate inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1). It acts as a non-competitive, allosteric inhibitor, binding to a hydrophobic crevice within the trimerization domain of the EAAT1 protein. This binding event locks the transporter in an inactive state, effectively blocking glutamate uptake. **UCPH-101** exhibits high selectivity for EAAT1 over other EAAT subtypes, making it an invaluable pharmacological tool for studying the specific roles of EAAT1 in health and disease.

These application notes provide detailed protocols for utilizing **UCPH-101** in glutamate uptake assays, specifically focusing on radiolabeled substrate uptake in a heterologous expression system.



Data Presentation

UCPH-101 Inhibitory Activity

Parameter	Value	Cell Line	Assay Conditions	Reference
IC50 (EAAT1)	660 nM	HEK293 cells	[³H]-D-Aspartate uptake	
Selectivity	>400-fold vs. EAAT2 & EAAT3	HEK293 cells	[³H]-D-Aspartate uptake	
Mechanism	Non-competitive, Allosteric	EAAT1- expressing cells	Electrophysiolog y & Uptake Assays	

Dose-Dependent Inhibition of EAAT1 by UCPH-101

The inhibitory potency of **UCPH-101** on EAAT1 is dependent on the incubation time. Longer pre-incubation of EAAT1-expressing cells with **UCPH-101** leads to a more potent inhibition of glutamate uptake.

Incubation Time (minutes)	IC ₅₀ of UCPH-101 (µM)
1.5	1.9
3	1.1
6	0.82
12	0.44
[Data adapted from Abrahamsen et al., J.Neurosci., 2013;33:1068]	

Experimental Protocols Cell Culture and Transient Transfection of HEK293 Cells with EAAT1

Methodological & Application



This protocol describes the preparation of EAAT1-expressing HEK293 cells, which are essential for conducting the glutamate uptake assay.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Plasmid DNA encoding human EAAT1
- Transfection reagent (e.g., Lipofectamine® 3000)
- Opti-MEM™ I Reduced Serum Medium
- 6-well plates
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA

Procedure:

- Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium. Ensure cells reach 70-80% confluency on the day of transfection.
- Transfection Complex Preparation:
 - ∘ In a sterile tube, dilute 1 μg of EAAT1 plasmid DNA in Opti-MEM[™].
 - In a separate sterile tube, add 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000
 Reagent to Opti-MEM™ and mix gently.
 - Combine the diluted DNA and the Lipofectamine mixture, mix gently, and incubate for 15 20 minutes at room temperature to allow for complex formation.



- Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator. After 6 hours, replace the transfection medium with fresh, complete growth medium.
- Post-transfection: Allow the cells to express the EAAT1 protein for 24-48 hours before
 proceeding with the glutamate uptake assay.

[3H]-D-Aspartate Uptake Assay

This assay measures the uptake of a radiolabeled glutamate analog, D-aspartate, into EAAT1-expressing cells. D-aspartate is a substrate for EAATs and is not metabolized, making it a reliable tracer for transporter activity.

Materials:

- EAAT1-transfected HEK293 cells (from Protocol 1)
- UCPH-101
- [3H]-D-Aspartate
- · Krebs-Henseleit Buffer (KHB) or similar physiological salt solution
- Scintillation fluid
- Scintillation counter
- 24-well plates

Procedure:

- Cell Plating: 24 hours post-transfection, trypsinize the EAAT1-expressing HEK293 cells and seed them into 24-well plates at an appropriate density. Allow the cells to adhere overnight.
- Preparation of Solutions:
 - Prepare a stock solution of UCPH-101 in DMSO.

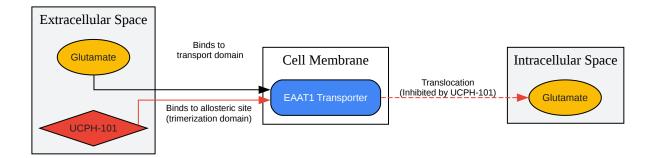


- Prepare serial dilutions of **UCPH-101** in KHB to achieve the desired final concentrations for the dose-response curve.
- Prepare a working solution of [3H]-D-Aspartate in KHB.
- Assay:
 - Wash the cells twice with warm KHB.
 - Pre-incubate the cells with varying concentrations of UCPH-101 (or vehicle control) in KHB for a defined period (e.g., 15 minutes) at 37°C.
 - Initiate the uptake by adding the [3H]-D-Aspartate working solution to each well.
 - Incubate for a specific time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
- Termination of Uptake:
 - Rapidly aspirate the uptake solution.
 - Wash the cells three times with ice-cold KHB to remove extracellular radiolabel.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
 - Transfer the lysate to a scintillation vial.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective EAAT inhibitor like DL-TBOA or in untransfected cells) from the total uptake.



• Plot the percentage of inhibition against the logarithm of the **UCPH-101** concentration to generate a dose-response curve and calculate the IC₅₀ value.

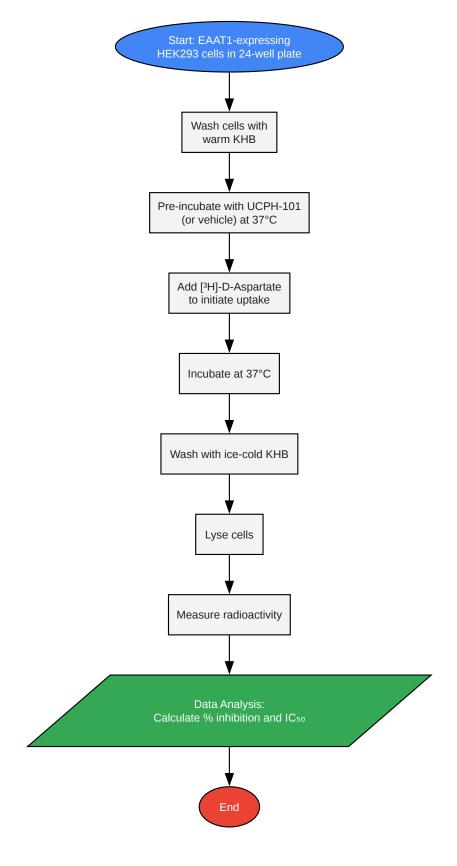
Visualizations



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Caption: Mechanism of **UCPH-101** action on EAAT1.

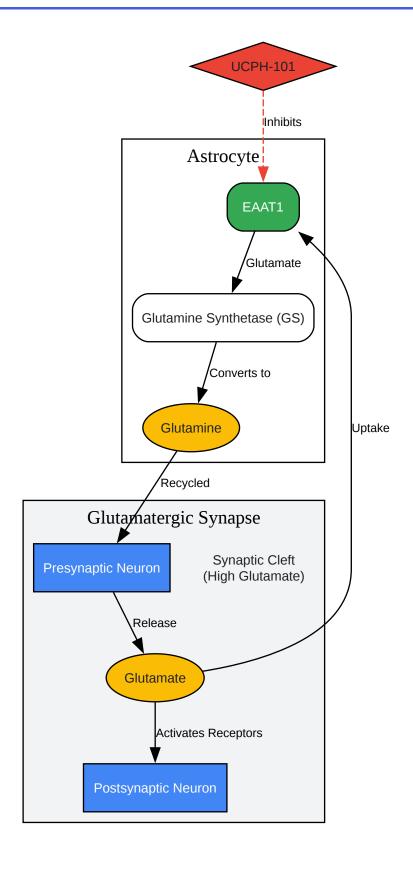




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Caption: Workflow for [3H]-D-Aspartate uptake assay.





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Caption: Role of EAAT1 in the glutamate-glutamine cycle.



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